Pat-IN-1
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pat-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis using automated synthesis workstations. These workstations provide precise control over process variables and reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pat-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of this compound but exhibit different chemical and biological properties .
Scientific Research Applications
Pat-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Pat-IN-1 exerts its effects by competitively inhibiting the autopalmitoylation of Erf2, a protein acyl transferase. This inhibition prevents the palmitoylation of target proteins, thereby affecting their localization and function within the cell . The molecular targets of this compound include various proteins involved in cellular signaling pathways, and its action disrupts these pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pat-IN-1 include other protein acyl transferase inhibitors such as:
HIP14 inhibitors: Target the HIP14 protein acyl transferase and exhibit similar inhibitory effects.
Type 1 and Type 2 PAT inhibitors: Inhibit different types of protein acyl transferases and have been identified through high-throughput screening.
Uniqueness
This compound is unique in its specific inhibition of Erf2 autopalmitoylation, making it a valuable tool for studying the role of protein palmitoylation in cellular processes. Its high specificity and potency distinguish it from other protein acyl transferase inhibitors .
Properties
Molecular Formula |
C45H68N4O |
---|---|
Molecular Weight |
681.0 g/mol |
IUPAC Name |
4-[[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]-4-[4-[(2S)-1-[2-[4-(2-methylpropyl)phenyl]propyl]piperazin-2-yl]butyl]piperazin-2-yl]methyl]phenol |
InChI |
InChI=1S/C45H68N4O/c1-34(2)27-38-10-16-41(17-11-38)36(5)31-48-24-22-46-30-43(48)9-7-8-23-47-25-26-49(44(33-47)29-40-14-20-45(50)21-15-40)32-37(6)42-18-12-39(13-19-42)28-35(3)4/h10-21,34-37,43-44,46,50H,7-9,22-33H2,1-6H3/t36?,37?,43-,44-/m0/s1 |
InChI Key |
GEZKIFYALUURDI-MUNPNKEOSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCNC[C@@H]2CCCCN3CCN([C@H](C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CN2CCNCC2CCCCN3CCN(C(C3)CC4=CC=C(C=C4)O)CC(C)C5=CC=C(C=C5)CC(C)C |
Origin of Product |
United States |
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